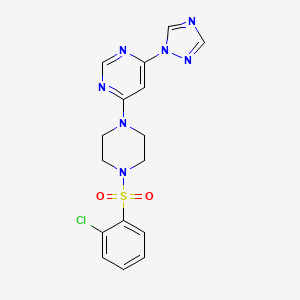

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Descripción

This compound features a pyrimidine core substituted at position 4 with a piperazine group modified by a 2-chlorophenyl sulfonyl moiety and at position 6 with a 1H-1,2,4-triazole ring. Triazole derivatives are known for antimicrobial, antifungal, and kinase-inhibitory activities, while sulfonylpiperazine groups enhance solubility and target binding .

Propiedades

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN7O2S/c17-13-3-1-2-4-14(13)27(25,26)23-7-5-22(6-8-23)15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKUGBNWOPXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN7O2S , with a molecular weight of approximately 405.86 g/mol . The structure features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a pyrimidine ring containing a triazole moiety. These structural components are crucial for its biological activity.

Research indicates that this compound primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral in the transport of nucleosides across cell membranes, which is vital for nucleotide metabolism. Inhibition of ENTs can disrupt nucleotide uptake, thereby influencing various biochemical pathways related to cancer treatment and other therapeutic areas.

Table 1: Key Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Piperazine Ring | Enhances binding affinity to biological targets |

| 2-Chlorophenylsulfonyl Group | Increases lipophilicity and potential bioactivity |

| Triazole Moiety | May enhance interaction with nucleoside transporters |

Biological Activity

The biological activities of the compound have been assessed through various studies:

- Nucleotide Transport Modulation : The compound has shown significant inhibition of uridine uptake in cells expressing ENTs, particularly ENT1 and ENT2. This modulation is critical for therapeutic applications in oncology.

- Antibacterial Activity : Related compounds bearing similar structural motifs have demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide functional group may contribute to antibacterial properties .

- Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives exhibited strong inhibitory effects, indicating potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Study 1: Inhibition of Nucleoside Transporters

A study conducted on modified piperazine derivatives demonstrated that alterations in substituents could enhance selectivity towards specific ENTs. The results indicated that compounds with optimal modifications could significantly reduce nucleoside uptake in cancer cell lines, suggesting a promising avenue for cancer therapy.

Study 2: Antibacterial Efficacy

In a comparative study assessing various piperazine derivatives, several compounds exhibited potent antibacterial effects against multiple strains of bacteria. The most effective derivatives were those that maintained the sulfonamide functionality while optimizing other substituents .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Nucleoside Transport Modulation:

The compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , which are critical for nucleotide uptake and adenosine regulation. Inhibition of ENTs can disrupt nucleotide metabolism, making this compound a candidate for cancer therapies where nucleotide synthesis is dysregulated. Research indicates that modifications to the compound's structure can enhance selectivity toward specific ENTs, potentially improving therapeutic efficacy against certain malignancies.

2. Cancer Treatment:

Due to its ability to modulate nucleotide transport, this compound shows promise as an anticancer agent. Studies have demonstrated that it can effectively inhibit uridine uptake in cells expressing ENTs. The selectivity towards ENT1 and ENT2 can be fine-tuned by altering substituents on the phenyl moiety adjacent to the piperazine ring. This specificity may lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related compounds targeting ENTs. Results showed that modifications leading to increased selectivity for ENT1 resulted in enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups like chlorine was found crucial for improved activity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research on SAR indicated that specific substitutions on the piperazine ring could significantly alter the compound's affinity for ENTs. Compounds with para-substituted phenyl groups exhibited higher inhibitory activity compared to their ortho or meta counterparts . This finding underscores the importance of structural optimization in drug design.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Pyrimidine-Triazole Derivatives

Example 1: 6-(2-Chlorophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol ()

- Structural Differences :

- Lacks the sulfonylpiperazine group; instead, it has a thiol (-SH) group at position 2 and a 2-chlorophenyl substituent.

- The triazole ring is substituted with phenyl groups (3,5-diphenyl), unlike the unsubstituted triazole in the target compound.

- Functional Implications :

Example 2: 4-(1H-1,2,4-Triazol-1-yl)-6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)pyrimidine ()

- Structural Differences :

- The piperazine sulfonyl group is substituted with a trimethylpyrazole ring instead of 2-chlorophenyl.

- Functional Implications :

- Trimethylpyrazole may enhance lipophilicity and alter target specificity compared to the electron-withdrawing 2-chlorophenyl group.

Sulfonylpiperazine-Modified Analogs

Example 3: BJ05054 (4-(1H-1,2,4-Triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine) ()

- Structural Differences :

- The sulfonyl group is attached to a trifluoromethylbenzene ring instead of 2-chlorophenyl.

Example 4: EP 2 402 347 A1 Derivative ()

- Structural Differences: Contains a thieno[3,2-d]pyrimidine core instead of pyrimidine and a methanesulfonyl-piperazine group.

- Functional Implications: The thienopyrimidine core and methanesulfonyl group may improve kinase inhibition but reduce aqueous solubility compared to the target compound’s pyrimidine-triazole system .

Key Comparative Data Table

Q & A

Q. Methodology :

Design of Experiments (DOE) : Use factorial designs to test variables (e.g., pH, temperature) and identify statistically significant factors .

Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.

Batch analysis : Compare impurity profiles (via LC-MS) across studies to rule out synthetic variability .

Example : highlights DOE’s role in isolating critical factors in pyrimidine bioactivity studies .

Advanced: What mechanistic insights can molecular docking provide for this compound’s target engagement?

Answer:

- Target selection : Prioritize kinases or GPCRs (common targets for triazole-pyrimidine hybrids).

- Docking workflow :

- Protein preparation : Retrieve target structure from PDB (e.g., EGFR kinase: 1M17). Optimize hydrogen bonding networks.

- Ligand parametrization : Assign partial charges to the compound using AM1-BCC.

- Binding mode analysis : Identify key interactions (e.g., sulfonyl group with Lys/Arg residues; triazole with π-π stacking).

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values.

Insight : The trifluoromethyl group in analogous compounds () enhanced lipophilicity, suggesting similar modifications here could improve membrane permeability .

Advanced: How to address low yields in the final coupling step of the synthesis?

Answer:

Low yields may stem from:

- Steric hindrance at the pyrimidine 4-position.

- Incompatible leaving groups (e.g., chloride vs. bromide).

Q. Solutions :

Leaving group optimization : Replace Cl with a better leaving group (e.g., OTf) for piperazine coupling.

Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 120°C, 30 minutes) to reduce decomposition .

Catalysis : Screen Pd or Cu catalysts for cross-coupling alternatives.

Reference : achieved 85% yield for a similar piperazine-pyrimidine derivative using optimized SNAr conditions .

Basic: What stability studies are recommended for this compound under laboratory conditions?

Answer:

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days.

- Analytical tracking : Monitor via HPLC for degradation products (e.g., sulfoxide formation from sulfonyl group oxidation).

- Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent photolysis and hydrolysis .

Regulatory Context : Follow ICH guidelines for pharmaceutical stability testing (as in ) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Core modifications :

- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., CF₃) at the 2-position.

- Piperazine substituents : Replace 2-chlorophenyl with 3,4-dichlorophenyl for enhanced hydrophobicity.

Triazole substitution : Test 1H-1,2,3-triazole vs. 1H-1,2,4-triazole for steric effects.

SAR assay pipeline :

- In vitro : Measure IC₅₀ against target enzymes.

- ADMET : Assess solubility (shake-flask method), microsomal stability, and CYP inhibition.

Example : ’s SAR on trifluoromethyl-substituted pyrimidines demonstrated improved metabolic stability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity screening : Conduct Ames test for mutagenicity and acute toxicity studies in rodents.

- Lab handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders (refer to SDS in ).

- Waste disposal : Incinerate via certified hazardous waste protocols .

Advanced: How can process simulation improve scale-up synthesis of this compound?

Answer:

- Software tools : Use Aspen Plus or CHEMCAD to model heat/mass transfer during:

- Exothermic steps (e.g., sulfonylation).

- Solvent recovery : Simulate distillation efficiency for DMF recycling.

- Scale-up risks : Identify mixing limitations (e.g., for heterogeneous SNAr reactions) and adjust agitator speed/reactor geometry.

Case Study : ’s CRDC subclass RDF2050108 emphasizes process control in chemical engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.